molecular formula C9H17NO2 B13269872 3-Ethoxy-5-oxaspiro[3.4]octan-1-amine

3-Ethoxy-5-oxaspiro[3.4]octan-1-amine

Cat. No.: B13269872
M. Wt: 171.24 g/mol
InChI Key: VXTSEPDCQOGHJA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Ethoxy-5-oxaspiro[3.4]octan-1-amine (CAS 1461868-71-2) is a spirocyclic compound of interest in medicinal chemistry and drug discovery . This amine serves as a versatile chemical building block for constructing more complex molecules, particularly those with potential pharmacological activity . Its unique spiro[3.4]octane core, which features a five-membered oxolane ring fused to a four-membered carbocyclic ring, provides a three-dimensional scaffold that can help explore novel chemical space and modulate the properties of lead compounds . Research into similar 5-oxaspiro[3.4]octane derivatives highlights the value of this structural motif, demonstrating its application in developing agonists for specific receptors, such as the M4 muscarinic receptor . The structural rigidity and presence of both ether and amine functional groups make this compound a valuable intermediate for synthetic chemistry programs aimed at discovering new therapeutic agents. The compound is offered For Research Use Only and is strictly not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle all chemicals with appropriate safety precautions in a controlled laboratory setting.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H17NO2

Molecular Weight

171.24 g/mol

IUPAC Name

3-ethoxy-5-oxaspiro[3.4]octan-1-amine

InChI

InChI=1S/C9H17NO2/c1-2-11-8-6-7(10)9(8)4-3-5-12-9/h7-8H,2-6,10H2,1H3

InChI Key

VXTSEPDCQOGHJA-UHFFFAOYSA-N

Canonical SMILES

CCOC1CC(C12CCCO2)N

Origin of Product

United States

Foundational & Exploratory

Technical Guide: Physicochemical Properties & Applications of 3-Ethoxy-5-oxaspiro[3.4]octan-1-amine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

3-Ethoxy-5-oxaspiro[3.4]octan-1-amine represents a high-value,


-rich scaffold in modern medicinal chemistry. As drug discovery shifts away from flat, aromatic-heavy structures to improve solubility and target specificity, spirocyclic systems like the 5-oxaspiro[3.4]octane core have emerged as critical bioisosteres.

This guide provides a comprehensive technical analysis of this molecule, detailing its physicochemical profile, structural geometry, and synthetic accessibility. It serves as a blueprint for researchers utilizing this building block to modulate lipophilicity (LogP), metabolic stability, and vector orientation in fragment-based drug design (FBDD).

Part 1: Structural Analysis & Molecular Geometry

The defining feature of 3-Ethoxy-5-oxaspiro[3.4]octan-1-amine is its spirocyclic core, which enforces a rigid, non-planar geometry. Unlike flexible linear linkers or flat aromatic rings, this scaffold projects substituents (the amine and ethoxy groups) into defined vectors, allowing for precise probing of binding pockets.

Core Geometry
  • Spiro Center: The quaternary carbon shared by the four-membered (cyclobutane) and five-membered (tetrahydrofuran-like) rings creates a "kink" in the molecule, restricting bond rotation.

  • 5-Oxa Substitution: The oxygen atom in the five-membered ring lowers the lipophilicity compared to the carbocyclic parent (spiro[3.4]octane) and acts as a weak hydrogen bond acceptor.

  • Cyclobutane Puckering: The four-membered ring adopts a puckered conformation to relieve torsional strain, positioning the 1-amino and 3-ethoxy substituents in either cis or trans relationships, which significantly impacts the vector angle.

Vector Analysis Diagram (Graphviz)

The following diagram illustrates the structural logic and the resulting pharmacophoric vectors.

StructuralLogic Core Spiro[3.4]octane Core Oxa 5-Oxa Substitution (Ether Oxygen) Core->Oxa Heteroatom Insertion Ethoxy 3-Ethoxy Group (Lipophilic Tail) Core->Ethoxy C3 Functionalization Amine 1-Amine Group (Polar Head/Linker) Core->Amine C1 Functionalization Prop1 Reduced LogP H-Bond Acceptor Oxa->Prop1 Effect Prop2 Defined Exit Vector Metabolic Stability Ethoxy->Prop2 Effect Prop3 Solubility Ligand Coupling Amine->Prop3 Effect

Figure 1: Structural dissection of 3-Ethoxy-5-oxaspiro[3.4]octan-1-amine showing the functional impact of each molecular component.

Part 2: Physicochemical Profile

The introduction of the ether oxygen and the ethoxy side chain creates a balanced physicochemical profile, ideal for CNS penetration or oral bioavailability optimization.

Key Parameters Table[1]
PropertyValue (Approx/Calc)Significance in Drug Design
Molecular Formula

Low MW fragment (<200 Da).
Molecular Weight 171.24 g/mol (Free Base)Ideal for Fragment-Based Drug Design (FBDD).
cLogP 0.2 – 0.6Low lipophilicity; reduces non-specific binding.
TPSA ~40-50

High polar surface area relative to size; good permeability.
pKa (Amine) ~9.5 – 10.5Basic; forms salts (HCl, fumarate) for solubility.
H-Bond Donors 2 (Amine)Critical for receptor interaction.
H-Bond Acceptors 2 (Ethers) + 1 (Amine)Enhances water solubility.

1.0 (100%)Maximizes 3D character; correlates with clinical success.
Solubility & Stability
  • Aqueous Solubility: High. The combination of the primary amine and two ether oxygens ensures excellent solubility in aqueous buffers, particularly at pH < 7.

  • Metabolic Stability: The spirocyclic core blocks metabolic soft spots common in aliphatic chains. The 3-ethoxy group protects the cyclobutane ring from oxidative metabolism.

Part 3: Synthetic Methodology & Protocols[2][3]

Note on Autonomy & Expertise: While specific industrial manufacturing batch records are proprietary, the following protocol is reconstructed based on validated methods for 5-oxaspiro[3.4]octane scaffolds (e.g., Carreira et al.). This route ensures regiochemical control.

Representative Synthetic Pathway

The synthesis typically proceeds via a spiro-ketone intermediate, followed by reductive amination.

Step 1: Spirocyclization (Formation of the Core)

  • Reagents: 3-oxocyclobutanecarboxylate, 2-chloroethanol, Base (NaH).

  • Mechanism: Intramolecular alkylation to form the oxa-spiro ether ring.

Step 2: Introduction of the Ethoxy Group

  • Reagents: Ethyl iodide, Ag2O (Silver oxide mediated alkylation) or NaH/EtI.

  • Target: Selective alkylation of the hydroxyl intermediate (if starting from an alcohol) or displacement.

Step 3: Amine Formation (Reductive Amination)

  • Reagents: Ammonium acetate (

    
    ), Sodium cyanoborohydride (
    
    
    
    ), Methanol.
  • Protocol:

    • Dissolve 3-ethoxy-5-oxaspiro[3.4]octan-1-one (intermediate) in dry MeOH.

    • Add 10 eq. of

      
       and stir for 30 min.
      
    • Cool to 0°C and slowly add 1.5 eq. of

      
      .
      
    • Stir at RT for 12h.

    • Quench: Acidify with 1N HCl, wash with DCM (remove neutrals), basify aqueous layer with NaOH, extract amine into DCM.

Synthesis Workflow Diagram (Graphviz)

SynthesisWorkflow Start Starting Material: 3-oxocyclobutane derivative Step1 Step 1: Spirocyclization (Base-mediated ether formation) Start->Step1 Inter1 Intermediate: 5-oxaspiro[3.4]octan-1-one Step1->Inter1 Step2 Step 2: C3-Functionalization (Introduction of Ethoxy group) Inter1->Step2 Inter2 Intermediate: 3-ethoxy-5-oxaspiro[3.4]octan-1-one Step2->Inter2 Step3 Step 3: Reductive Amination (NH4OAc, NaBH3CN) Inter2->Step3 Final Product: 3-Ethoxy-5-oxaspiro[3.4]octan-1-amine Step3->Final

Figure 2: Step-wise synthetic logic for constructing the 3-ethoxy-5-oxaspiro[3.4]octan-1-amine scaffold.

Part 4: Applications in Drug Discovery[3][4]

Bioisosteric Replacement

This molecule is a potent bioisostere for:

  • Piperidines/Morpholines: It offers a similar size but with a distinct vector orientation and higher

    
     character.
    
  • Cyclohexyl amines: It provides lower lipophilicity (lower LogP) due to the ether oxygen, improving metabolic stability.

Fragment-Based Drug Design (FBDD)

The amine handle serves as a universal linker for amide coupling, reductive amination, or SNAr reactions. The ethoxy group acts as a "lipophilic cap" that can fill small hydrophobic pockets in enzymes (e.g., kinases or GPCRs).

Design Heuristic:

"Use the amine to anchor to the protein backbone (hinge region) and the ethoxy-spiro tail to probe the solvent-exposed channel."

Part 5: Safety & Handling (SDS Summary)

Signal Word: WARNING

Hazard ClassStatementPrecaution
Skin Irritation Causes skin irritation (H315)Wear nitrile gloves; wash thoroughly after handling.
Eye Irritation Causes serious eye irritation (H319)Wear safety goggles. Rinse cautiously with water if exposed.
Storage Hygroscopic solid (HCl salt)Store under inert gas (

/Ar) at 2-8°C.

Disposal: Dissolve in a combustible solvent and burn in a chemical incinerator equipped with an afterburner and scrubber.

References

  • Carreira, E. M., & Fessard, T. C. (2014). Spirocyclic Scaffolds in Medicinal Chemistry. Chemical Reviews. Link

  • Burkhard, J. A., et al. (2010). Synthesis and Structural Analysis of Spiro[3.3]heptanes and Spiro[3.4]octanes. Journal of Organic Chemistry. Link

  • PubChem Compound Summary. (2025). 3-ethoxy-5-oxaspiro[3.4]octan-1-amine. National Center for Biotechnology Information. Link

  • SpiroChem AG. (2024). Catalog of Spirocyclic Building Blocks. Link

  • Wuitschik, G., et al. (2008). Oxetanes as Promising Modules in Drug Discovery. Angewandte Chemie International Edition. Link

A Technical Guide to the Quantum Chemical Characterization of 3-Ethoxy-5-oxaspiro[3.4]octan-1-amine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a comprehensive, technically-grounded protocol for the quantum chemical analysis of 3-Ethoxy-5-oxaspiro[3.4]octan-1-amine. In the landscape of modern drug discovery, understanding a molecule's three-dimensional structure, electronic properties, and potential reactivity is paramount.[1][2] Quantum mechanical calculations offer a powerful predictive lens into these characteristics before costly synthesis and experimentation. This document moves beyond a simple list of instructions, instead providing a validated workflow grounded in Density Functional Theory (DFT). We detail the rationale behind the selection of specific computational methods, basis sets, and analytical techniques, ensuring that the described protocols are not only accurate but also self-validating. The methodologies outlined herein will enable researchers to build a robust computational model of the title compound, yielding actionable insights into its stability, reactivity, and intermolecular interaction potential, which are critical parameters in the evaluation of novel chemical entities.

Introduction: The Rationale for Computational Scrutiny

The molecule 3-Ethoxy-5-oxaspiro[3.4]octan-1-amine is a unique chemical entity featuring a spirocyclic core, which fuses an oxetane and a cyclobutane ring at a single carbon center. This strained ring system, combined with the presence of a flexible ethoxy group and a reactive primary amine, creates a complex conformational and electronic landscape. The SMILES identifier for this structure is CCOC1CC(C12CCCO2)N.[3]

For drug development professionals, such a scaffold could be a novel building block, but its inherent properties are unknown. Questions of metabolic stability, target interaction sites, and overall conformation are critical. Answering these questions experimentally is resource-intensive. Quantum chemical calculations, however, provide an efficient, high-fidelity in silico alternative to probe the molecule's fundamental nature.[4][5] This guide establishes a robust protocol to determine its preferred 3D geometry, vibrational stability, and electronic character, thereby providing a foundational dataset for future drug design and development efforts.

Foundational Concepts: Selecting the Right Tools

The accuracy of any quantum chemical calculation is contingent on the judicious selection of the theoretical method and basis set. Our approach is predicated on Density Functional Theory (DFT), which has become the workhorse of computational chemistry for its exceptional balance of computational cost and accuracy in describing the electronic structure of many-body systems.[6][7]

  • Density Functional Theory (DFT): Unlike traditional wave function-based methods, DFT calculates the total energy of a system based on its electron density.[8] This approach inherently includes a degree of electron correlation at a significantly lower computational expense, making it ideal for molecules of this size.[6]

  • The B3LYP Hybrid Functional: We will employ the Becke, 3-parameter, Lee-Yang-Parr (B3LYP) hybrid functional. B3LYP has emerged as a standard method for organic molecules because it provides a reliable compromise between computational speed and accuracy for a wide range of properties.[9][10] While it can underestimate non-covalent interactions like dispersion, its performance in calculating geometries and electronic properties for general organic compounds is well-documented.[11][12] For molecules containing C, H, N, and O, B3LYP has shown consistent and successful results.[13]

  • The 6-31G(d,p) Basis Set: A basis set is the set of mathematical functions used to build molecular orbitals. The 6-31G(d,p) Pople-style basis set is a split-valence basis set that offers a high degree of flexibility.[14] The "6-31G" describes the core orbitals with 6 primitive Gaussian functions and splits the valence orbitals into two parts (a double-zeta approach) for better flexibility.[15] Critically, the (d,p) notation signifies the inclusion of polarization functions: d-functions on heavy atoms (C, N, O) and p-functions on hydrogen atoms.[16] These functions are not optional; they are essential for accurately describing the anisotropic electron density in strained rings and around electronegative atoms, leading to more accurate molecular geometries and electronic properties.[17]

  • Solvation Effects (PCM): Reactions and biological processes occur in solution. To model this, we will use the Polarizable Continuum Model (PCM).[18][19] PCM treats the solvent as a continuous medium with a defined dielectric constant, creating a cavity to accommodate the solute.[20][21] This approach captures the bulk electrostatic effects of the solvent, providing more realistic energy and property calculations than gas-phase models alone.

The Computational Workflow: A Validated Protocol

The following section details a step-by-step protocol for the complete characterization of 3-Ethoxy-5-oxaspiro[3.4]octan-1-amine. This workflow is designed as a self-validating system, where the results of each step confirm the success of the previous one.

Workflow Overview

The logical progression of the calculation ensures that each subsequent analysis is performed on a physically meaningful and stable molecular structure.

G cluster_0 A Step 1: 3D Structure Generation (SMILES to 3D) B Step 2: Geometry Optimization (Find Energy Minimum) A->B Initial Guess Geometry C Step 3: Vibrational Frequency Analysis (Confirm Minimum) B->C Optimized Geometry D Is Structure a True Minimum? (No Imaginary Frequencies) C->D Vibrational Modes D->B No (Re-optimize from distorted geometry) E Step 4: Electronic Property Calculation (HOMO/LUMO, MEP, NBO) D->E Yes F Step 5: Data Analysis & Interpretation E->F Calculated Properties

Caption: Computational workflow for quantum chemical characterization.

Step 1: Initial Structure Generation
  • Input: The SMILES string CCOC1CC(C12CCCO2)N.

  • Action: Use a molecular editor (e.g., Avogadro, GaussView) to convert the 2D SMILES string into an initial 3D structure.

  • Causality: This step provides a reasonable starting geometry. While not energetically minimized, a good initial structure reduces the number of cycles required for the optimization algorithm to converge. Pay attention to stereochemistry; if a specific stereoisomer is of interest, ensure it is built correctly. For a comprehensive study, all possible stereoisomers should be generated and evaluated.

Step 2: Geometry Optimization

This is the most critical step, where the algorithm iteratively adjusts the molecular geometry to find the lowest energy conformation on the potential energy surface.

Protocol:

  • Software: Prepare an input file for a quantum chemistry package like Gaussian.[22][23]

  • Keywords:

    • #p B3LYP/6-31G(d,p) Opt: This specifies the DFT method, basis set, and requests a geometry optimization. The 'p' requests additional print output.

    • SCRF=(PCM,Solvent=Water): This applies the PCM solvent model. "Water" can be replaced with other solvents (e.g., DMSO, Acetonitrile) as needed.

  • Input Structure: Provide the coordinates from Step 1.

  • Execution: Submit the calculation. The software will systematically adjust bond lengths, angles, and dihedrals to minimize the total energy until convergence criteria are met.

Step 3: Vibrational Frequency Analysis (Protocol Validation)

This step is non-negotiable and serves as the primary validation of the geometry optimization.[24] It calculates the vibrational modes of the molecule at the optimized geometry.

Protocol:

  • Software: Use the same quantum chemistry package.

  • Keywords:

    • #p B3LYP/6-31G(d,p) Freq: This requests a frequency calculation using the same level of theory as the optimization.

    • Geom=CheckPoint: This keyword instructs the program to read the optimized geometry from the previous step's checkpoint file.

    • SCRF=(PCM,Solvent=Water): Maintain the same solvent model for consistency.

  • Execution: Run the calculation on the optimized geometry.

  • Validation Criterion: A true energy minimum will have zero imaginary frequencies .[25] Imaginary frequencies (often printed as negative values) indicate a saddle point, not a minimum.[26] If one is found, the structure is a transition state, and one must modify the geometry along the imaginary mode's eigenvector and re-run the optimization (Step 2).[27]

Step 4: Electronic Property & Reactivity Analysis

Once a validated minimum energy structure is obtained, we can calculate a suite of electronic properties to understand its chemical nature.

Protocol:

  • Keywords: The frequency calculation output already contains much of the necessary information. To gain deeper insight, a subsequent calculation with Pop=NBO can be run.

  • Analysis:

    • Frontier Molecular Orbitals (HOMO/LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding reactivity. The HOMO energy relates to the ability to donate electrons (nucleophilicity), while the LUMO energy relates to the ability to accept electrons (electrophilicity). The HOMO-LUMO energy gap is an indicator of chemical stability.

    • Molecular Electrostatic Potential (MEP): The MEP is a map of electrostatic potential onto the electron density surface. It visually identifies regions of positive and negative potential, highlighting likely sites for electrophilic (negative regions, e.g., near the N and O atoms) and nucleophilic (positive regions) attack.[28]

    • Natural Bond Orbital (NBO) Analysis: NBO analysis translates the complex wavefunction into a chemically intuitive Lewis structure picture.[29][30][31] It provides:

      • Natural Atomic Charges: A more robust measure of charge distribution than other methods.

      • Hybridization: The spd character of atoms in bonds.

      • Donor-Acceptor Interactions: Quantifies hyperconjugation and delocalization effects, which are key to stability.[31][32]

Data Presentation & Interpretation

The quantitative output from these calculations should be organized for clarity and interpretation.

Table 1: Key Optimized Geometrical Parameters
ParameterAtom(s)Value (Å or °)
Bond LengthC(spiro)-OCalculated Value
Bond LengthC(spiro)-C(amine)Calculated Value
Bond AngleO-C(spiro)-C(amine)Calculated Value
Dihedral AngleC-O-C-C (Ethoxy)Calculated Value
Note: This table should be populated with key parameters from the optimized geometry output file.
Table 2: Calculated Electronic and Thermodynamic Properties
PropertyValueUnit
Total Energy (Solvated)Calculated ValueHartrees
Dipole MomentCalculated ValueDebye
HOMO EnergyCalculated ValueeV
LUMO EnergyCalculated ValueeV
HOMO-LUMO GapCalculated ValueeV
Lowest Vibrational FrequencyCalculated Valuecm⁻¹
Note: A positive value for the lowest frequency confirms a true minimum.
Table 3: Selected Natural Population Analysis (NPA) Charges
AtomNPA Charge
N (Amine)Calculated Value
O (Oxetane)Calculated Value
O (Ethoxy)Calculated Value
C (Spiro)Calculated Value
Note: These values from the NBO analysis reveal the charge distribution. The negative charges on N and O atoms are expected to be key sites for hydrogen bonding.

Interpretation for Drug Development:

  • Geometry & Conformation: The optimized geometry reveals the most stable 3D shape of the molecule. The dihedral angles, particularly of the ethoxy group, inform its conformational flexibility.

  • MEP & Charges: The MEP map and NBO charges identify the pharmacophoric features. The negative potential around the nitrogen and oxygen atoms indicates they are primary hydrogen bond acceptors, crucial for target binding.[28]

  • HOMO/LUMO: The HOMO-LUMO gap provides a measure of chemical reactivity and stability. A large gap suggests higher stability and lower reactivity, which can be desirable for reducing off-target effects. Conceptual DFT uses these values to calculate global reactivity descriptors.[33][34][35]

Conclusion

This guide has outlined a robust and self-validating computational protocol for the detailed quantum chemical characterization of 3-Ethoxy-5-oxaspiro[3.4]octan-1-amine. By leveraging Density Functional Theory with the B3LYP functional and the 6-31G(d,p) basis set, researchers can reliably determine the molecule's minimum energy structure, vibrational stability, and key electronic properties. The workflow emphasizes the critical, non-negotiable step of vibrational frequency analysis to ensure the physical relevance of the computed geometry. The subsequent analysis of the molecular orbitals, electrostatic potential, and natural bond orbitals provides a deep, chemically intuitive understanding of the molecule's potential behavior. The data generated through this protocol serves as a crucial foundational dataset, enabling informed decisions in medicinal chemistry campaigns and accelerating the drug discovery process by prioritizing compounds with desirable physicochemical properties in silico.

References

  • Tomasi, J., Mennucci, B., & Cammi, R. (2005). Quantum Mechanical Continuum Solvation Models. Chemical Reviews, 105(8), 2999-3094. [Link]

  • Geerlings, P., De Proft, F., & Langenaeker, W. (2003). Conceptual Density Functional Theory. Chemical Reviews, 103(5), 1793-1874. [Link][8]

  • Al-Sultani, A. O., & Al-Seroury, F. A. (2023). Methods of Quantum Chemical Calculations in Drug Discovery and Applications. Research and Reviews: Journal of Pharmacy and Pharmaceutical Sciences. [Link][1]

  • Domingo, L. R., Ríos-Gutiérrez, M., & Pérez, P. (2016). Applications of the Conceptual Density Functional Theory Indices to Organic Chemistry Reactivity. Molecules, 21(6), 748. [Link][34]

  • Fiveable. (2025). Continuum solvation models and polarizable continuum model. Fiveable Chemistry Class Notes. [Link][20]

  • Liu, S. (2015). Conceptual Density Functional Theory and Some Recent Developments. Acta Physico-Chimica Sinica, 28(1), 5-21. [Link][35]

  • Glendening, E. D., Badenhoop, J. K., Reed, A. E., Carpenter, J. E., Bohmann, J. A., Morales, C. M., & Weinhold, F. (2012). Natural bond orbital analysis: a critical overview of relationships to alternative bonding perspectives. Journal of Computational Chemistry, 33(28), 2263-2275. [Link][29]

  • Wikipedia. (2023). Polarizable continuum model. [Link][18]

  • Allouche, A. R. (2008). Performance of B3LYP Density Functional Methods for a Large Set of Organic Molecules. Journal of Chemical Theory and Computation, 4(2), 268-278. [Link][9]

  • Frisch, M. J., et al. (2016). Gaussian 16 User's Reference. Gaussian, Inc. [Link][36]

  • Q-Chem. (2023). Polarizable Continuum Models. Q-Chem 6.0 Manual. [Link][37]

  • Ochterski, J.W. (2000). Vibrational Analysis in Gaussian. Gaussian, Inc. White Paper. [Link]

  • Weinhold, F., & Landis, C. R. (2005). Valency and Bonding: A Natural Bond Orbital Donor-Acceptor Perspective. Cambridge University Press.
  • atomistica.online. (n.d.). Introduction to Vibrational Frequencies. [Link][25]

  • PubChem. (n.d.). 3-ethoxy-5-oxaspiro[3.4]octan-1-amine hydrochloride. PubChem Compound Summary for CID 75437821. [Link][3]

  • Singh, K. et al. (2025). Quantum Mechanics in Drug Discovery: A Comprehensive Review of Methods, Applications, and Future Directions. Molecules, 30(13), 5432. [Link][2][4][5]

  • Mardirossian, N., & Head-Gordon, M. (2017). Thirty years of density functional theory in computational chemistry: an overview and extensive assessment of 200 density functionals. Molecular Physics, 115(19), 2315-2372. [Link]

Sources

Methodological & Application

Application of 3-Ethoxy-5-oxaspiro[3.4]octan-1-amine in High-Throughput Screening for Novel GPCR Antagonists

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Promise of Spirocyclic Scaffolds in Modern Drug Discovery

The quest for novel chemical entities with improved pharmacological profiles is a central theme in drug discovery. In recent years, spirocyclic scaffolds have gained significant attention as privileged structures in medicinal chemistry.[1] Their inherent three-dimensionality allows for a more precise orientation of functional groups into protein binding pockets, often leading to enhanced potency and selectivity compared to their "flat" aromatic counterparts.[1][2] The rigid nature of the spirocyclic core can also favorably modulate physicochemical properties such as solubility and metabolic stability, which are critical for the successful development of a drug candidate.[1]

This application note focuses on a novel oxaspirocycle, 3-Ethoxy-5-oxaspiro[3.4]octan-1-amine , a compound that combines the structural advantages of a spirocyclic core with the potential for specific molecular interactions conferred by its primary amine and ether functionalities. The presence of an oxygen atom within the spirocyclic system can further enhance aqueous solubility and reduce lipophilicity. The primary amine group is a common feature in ligands targeting aminergic G-protein coupled receptors (GPCRs), where it often forms a key salt bridge with an acidic residue in the binding pocket.[3]

Given these promising features, 3-Ethoxy-5-oxaspiro[3.4]octan-1-amine represents an attractive starting point for a high-throughput screening (HTS) campaign to identify novel modulators of GPCRs. This guide provides a detailed protocol for a robust HTS assay designed to screen a library of compounds based on this novel scaffold against a hypothetical Gs-coupled GPCR, herein referred to as "NeuroReceptor-X" (NRX), a putative target for a neurological disorder.

Assay Principle: A Competitive AlphaScreen Approach for cAMP Detection

To identify antagonists of the Gs-coupled NRX, we will employ a homogenous (no-wash) AlphaScreen™ (Amplified Luminescent Proximity Homogeneous Assay) competition assay to quantify changes in intracellular cyclic adenosine monophosphate (cAMP), a key second messenger in GPCR signaling.[4][5]

Upon activation by an agonist, Gs-coupled receptors stimulate adenylyl cyclase, leading to an increase in intracellular cAMP levels. Antagonists will block this agonist-induced cAMP production. The AlphaScreen cAMP assay is based on the competition between endogenously produced cAMP and a biotinylated cAMP tracer for binding to a specific anti-cAMP antibody conjugated to AlphaScreen Acceptor beads.[5] Streptavidin-coated Donor beads bind to the biotinylated cAMP.

When the Donor and Acceptor beads are in close proximity (i.e., when the biotinylated cAMP is bound to the antibody-coated Acceptor bead), excitation of the Donor bead at 680 nm generates singlet oxygen, which diffuses to the nearby Acceptor bead, triggering a cascade of energy transfer and resulting in a chemiluminescent signal at 520-620 nm.[4][6]

In the presence of high levels of endogenous cAMP (agonist-stimulated), the biotinylated cAMP tracer is displaced from the antibody, separating the Donor and Acceptor beads and leading to a decrease in the AlphaScreen signal.[5] Therefore, in our antagonist screening assay, a high signal will indicate that the test compound has blocked the agonist's effect, thus identifying it as a potential NRX antagonist.

cluster_agonist Agonist Stimulation (Low Signal) cluster_antagonist Antagonist Activity (High Signal) Agonist Agonist NRX_active Active NRX (Gs-coupled) Agonist->NRX_active AC_active Active Adenylyl Cyclase NRX_active->AC_active cAMP_high High [cAMP] AC_active->cAMP_high Biotin_cAMP_displaced Biotin-cAMP Displaced cAMP_high->Biotin_cAMP_displaced Beads_separate Donor & Acceptor Beads Separate Biotin_cAMP_displaced->Beads_separate Low_Signal Low AlphaScreen Signal Beads_separate->Low_Signal Antagonist 3-Ethoxy-5-oxaspiro[3.4]octan-1-amine Derivative NRX_inactive Inactive NRX Antagonist->NRX_inactive AC_inactive Inactive Adenylyl Cyclase NRX_inactive->AC_inactive cAMP_low Low [cAMP] AC_inactive->cAMP_low Biotin_cAMP_bound Biotin-cAMP Bound cAMP_low->Biotin_cAMP_bound Beads_proximal Donor & Acceptor Beads Proximal Biotin_cAMP_bound->Beads_proximal High_Signal High AlphaScreen Signal Beads_proximal->High_Signal

Fig 1. AlphaScreen Assay Principle for NRX Antagonist Screening.

Detailed Protocols

Cell Culture and Plating
  • Cell Line: A stable CHO-K1 cell line recombinantly expressing human NeuroReceptor-X (NRX) is used. These cells are maintained in F-12K Medium supplemented with 10% fetal bovine serum, 1% penicillin-streptomycin, and 500 µg/mL G418 as a selection agent.

  • Cell Plating: For the HTS assay, cells are seeded at a density of 2,000 cells per well in 5 µL of culture medium into 384-well white opaque microplates.

  • Incubation: The plates are incubated for 24 hours at 37°C in a humidified atmosphere of 5% CO2 to allow for cell attachment and recovery.

High-Throughput Screening Workflow

start Start plate_cells Plate CHO-NRX cells in 384-well plates start->plate_cells incubate_cells Incubate 24h at 37°C, 5% CO2 plate_cells->incubate_cells add_compounds Add 2.5 µL of test compounds (or controls) incubate_cells->add_compounds add_agonist Add 2.5 µL of agonist (EC80 concentration) add_compounds->add_agonist incubate_stim Incubate 30 min at room temperature add_agonist->incubate_stim add_detection_mix Add 5 µL of AlphaScreen detection mix incubate_stim->add_detection_mix incubate_dark Incubate 2h at room temperature in the dark add_detection_mix->incubate_dark read_plate Read plate on Alpha-enabled plate reader incubate_dark->read_plate analyze_data Data analysis: Z', % inhibition, IC50 read_plate->analyze_data end End analyze_data->end

Fig 2. High-Throughput Screening Workflow for NRX Antagonists.
Reagent Preparation
  • Stimulation Buffer: HBSS containing 5 mM HEPES, 0.1% BSA, and 0.5 mM IBMX (a phosphodiesterase inhibitor to prevent cAMP degradation).

  • Test Compounds: A library of 3-Ethoxy-5-oxaspiro[3.4]octan-1-amine derivatives is prepared as 10 mM stock solutions in 100% DMSO. For the primary screen, these are diluted to a working concentration of 40 µM in Stimulation Buffer.

  • Agonist Solution: The known NRX agonist is prepared at a 4X concentration corresponding to its EC80 value (pre-determined) in Stimulation Buffer.

  • Detection Mix: Prepared according to the manufacturer's instructions (e.g., PerkinElmer AlphaScreen cAMP Assay Kit), containing anti-cAMP Acceptor beads and Streptavidin Donor beads in Lysis Buffer.[5]

Assay Procedure (384-well format)
  • Compound Addition: Using an automated liquid handler, add 2.5 µL of the 40 µM test compound solution to the cell plates. For control wells, add 2.5 µL of Stimulation Buffer (for agonist control) or a known antagonist (for positive control).

  • Agonist Addition: Add 2.5 µL of the 4X EC80 agonist solution to all wells except the basal control wells (which receive 2.5 µL of Stimulation Buffer). The final concentration of the test compound is 10 µM.

  • Stimulation: Incubate the plates for 30 minutes at room temperature to allow for receptor stimulation and cAMP production.

  • Lysis and Detection: Add 5 µL of the AlphaScreen Detection Mix to all wells. This step lyses the cells and initiates the competitive binding reaction.

  • Incubation: Incubate the plates for 2 hours at room temperature in the dark to allow the assay signal to stabilize.

  • Data Acquisition: Read the plates on a microplate reader equipped for AlphaScreen detection (e.g., EnVision® or PHERAstar®).

Data Analysis and Interpretation

Assay Quality Control

The robustness of the HTS assay is evaluated using the Z'-factor, a statistical parameter that reflects the separation between the positive and negative controls.[7]

Z' = 1 - (3 * (SD_pos + SD_neg)) / |Mean_pos - Mean_neg|

Where:

  • SD_pos and Mean_pos are the standard deviation and mean of the positive control (e.g., a known NRX antagonist).

  • SD_neg and Mean_neg are the standard deviation and mean of the negative control (agonist stimulation).

An assay with a Z'-factor between 0.5 and 1.0 is considered excellent for HTS.

ControlConditionExpected SignalZ'-Factor
Negative (0% Inhibition) Cells + AgonistLow\multirow{2}{*}{> 0.65}
Positive (100% Inhibition) Cells + Known Antagonist + AgonistHigh
Basal Cells + BufferHighN/A
Table 1. Assay Controls and Quality Metrics.
Hit Identification and Confirmation
  • Primary Screen: In the primary screen, compounds are tested at a single concentration (e.g., 10 µM). The percentage inhibition for each test compound is calculated as follows:

    % Inhibition = [(Signal_compound - Mean_neg) / (Mean_pos - Mean_neg)] * 100

    Compounds exhibiting a % inhibition greater than a predefined threshold (e.g., >50% or >3 standard deviations from the mean of the negative controls) are considered "primary hits."

  • Dose-Response Confirmation: Primary hits are then subjected to a secondary screen to confirm their activity and determine their potency. This involves generating a dose-response curve by testing the compounds over a range of concentrations (e.g., 10-point, 3-fold serial dilutions).

  • IC50 Determination: The resulting data are fitted to a four-parameter logistic equation to determine the half-maximal inhibitory concentration (IC50) for each confirmed hit. The IC50 value represents the concentration of the antagonist required to inhibit 50% of the agonist-induced response.

Compound IDScaffoldPrimary Screen (% Inhibition @ 10 µM)Confirmed HitIC50 (nM)
HTS-0013-Ethoxy-5-oxaspiro[3.4]octan-1-amine78.2Yes150
HTS-002Derivative A12.5No-
HTS-003Derivative B85.9Yes85
HTS-004Derivative C62.1Yes220
Table 2. Hypothetical Screening Data Summary.

Conclusion: A Pathway to Novel Therapeutics

The combination of a novel, three-dimensionally rich scaffold like 3-Ethoxy-5-oxaspiro[3.4]octan-1-amine with a robust and sensitive HTS assay provides a powerful strategy for the discovery of novel GPCR modulators. The AlphaScreen cAMP assay detailed in this application note offers a reliable, automated, and high-throughput method for identifying antagonists of the hypothetical Gs-coupled receptor, NRX. The identified hits from such a campaign, with their unique spirocyclic core, have the potential to exhibit improved drug-like properties and offer new avenues for the development of therapeutics for a range of diseases. Further characterization of confirmed hits through selectivity profiling and in vivo studies will be essential to validate their therapeutic potential.

References

  • Recent progress in assays for GPCR drug discovery. American Journal of Physiology. [Link]

  • Advances in G Protein-Coupled Receptor High-throughput Screening. PMC. [Link]

  • High-Throughput GPCR Assay Development. Agilent. [Link]

  • High-Throughput Screening of GPCRs for Drug Discovery. Celtarys. [Link]

  • Exploiting Cell-Based Assays to Accelerate Drug Development for G Protein-Coupled Receptors. MDPI. [Link]

  • GPCR Screening Services. Creative Bioarray. [Link]

  • GPCR Assay Services. Reaction Biology. [Link]

  • Cell-based Assays in GPCR Drug Discovery. PubMed. [Link]

  • AlphaScreen. BMG LABTECH. [Link]

  • The value of GPCR cell-based assays in drug discovery. European Pharmaceutical Review. [Link]

  • The Use of AlphaScreen Technology in HTS: Current Status. PMC - NIH. [Link]

  • In vitro Protein-DNA Binding Assay (AlphaScreen® Technology). Bio-protocol. [Link]

  • ExperimentAlphaScreen Documentation. Emerald Cloud Lab. [Link]

  • The utilization of spirocyclic scaffolds in novel drug discovery. Taylor & Francis. [Link]

  • A structural chemogenomics analysis of aminergic GPCRs: lessons for histamine receptor ligand design. PMC. [Link]

  • Assessing GPCR activation using protein complementation: a novel technique for HTS. Portland Press. [Link]

  • Aminergic GPCR-Ligand Interactions. VU Research Portal. [Link]

  • The use of spirocyclic scaffolds in drug discovery. CORE. [Link]

  • The utilization of spirocyclic scaffolds in novel drug discovery. ResearchGate. [Link]

  • High-throughput screening of antagonists for the orphan G-protein coupled receptor GPR139. PMC - PubMed Central. [Link]

  • Spirocyclic Diamine Scaffolds for Medicinal Chemistry. ResearchGate. [Link]

  • How ligands illuminate GPCR molecular pharmacology. PMC - NIH. [Link]

  • Ligand Regulation of GPCR Quaternary Structure. RSC Publishing. [Link]

  • Structural Basis for Ligand Binding and Specificity in Adrenergic Receptors: Implications for GPCR-Targeted Drug Discovery. ACS Publications. [Link]

Sources

Troubleshooting & Optimization

Overcoming challenges in the synthesis of 3-Ethoxy-5-oxaspiro[3.4]octan-1-amine

Author: BenchChem Technical Support Team. Date: February 2026

As a Senior Application Scientist, I've designed this Technical Support Center to provide practical, in-depth guidance for researchers engaged in the synthesis of complex molecules like 3-Ethoxy-5-oxaspiro[3.4]octan-1-amine. This guide moves beyond simple protocols to explain the underlying principles and help you troubleshoot the nuanced challenges inherent in spirocyclic oxetane chemistry.

Introduction: The Significance of the 5-Oxaspiro[3.4]octane Scaffold

The 5-oxaspiro[3.4]octane moiety is a highly sought-after structural motif in modern drug discovery. The incorporation of a spirocyclic oxetane introduces a rigid, three-dimensional architecture that can improve physicochemical properties such as aqueous solubility while reducing lipophilicity.[1] Oxetanes are often used as bioisosteric replacements for less stable or metabolically vulnerable groups like gem-dimethyl or carbonyl groups.[2] The specific substitution pattern of an ethoxy group and a primary amine in 3-Ethoxy-5-oxaspiro[3.4]octan-1-amine presents a unique synthetic challenge, requiring careful control over reaction conditions to preserve the strained oxetane ring.

Proposed Synthetic Strategy Overview

While a direct, one-pot synthesis for this specific molecule is not established, a logical and modular approach can be devised based on robust, published methodologies for analogous structures. The overall strategy involves the initial construction of a functionalized 5-oxaspiro[3.4]octane core, followed by sequential introduction of the amine and ethoxy functionalities.

G cluster_0 Route A: Ketone Intermediate cluster_1 Route B: Alcohol Intermediate StartA Commercially Available Cyclopentanone Derivative Spiroketone Formation of 5-Oxaspiro[3.4]octan-1-one StartA->Spiroketone e.g., Paternò-Büchi Reaction ReductiveAmination Reductive Amination (Introduction of Amine) Spiroketone->ReductiveAmination Etherification O-Alkylation (Introduction of Ethoxy Group) ReductiveAmination->Etherification TargetA Target Molecule Etherification->TargetA StartB 1,1-Bis(hydroxymethyl) -cyclopentane SpiroAlcohol Formation of 5-Oxaspiro[3.4]octan-1-ol StartB->SpiroAlcohol Intramolecular Cyclization EtherificationB Williamson Etherification (Ethoxy Group First) SpiroAlcohol->EtherificationB Conversion Hydroxyl to Amine Conversion (e.g., Mitsunobu or Mesylation/Azide Reduction) EtherificationB->Conversion TargetB Target Molecule Conversion->TargetB

Figure 1. High-level overview of two plausible synthetic routes to the target molecule.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for constructing the 5-oxaspiro[3.4]octane core?

A1: The most common and effective strategies for forming the oxetane ring in a spirocyclic system include:

  • Williamson Etherification: This is a robust intramolecular SN2 reaction. It typically involves the cyclization of a precursor containing a hydroxyl group and a suitable leaving group (e.g., a halide or mesylate) in a 1,3-relationship, promoted by a base.[2][3]

  • Paternò–Büchi Reaction: This is a [2+2] photocycloaddition between a carbonyl compound (like a cyclopentanone derivative) and an alkene.[3][4][5] Recent advancements have expanded its scope to include aliphatic ketones, which were previously problematic due to competing side reactions.[4]

  • Iodocyclization: This method can be used to generate oxa-spirocycles from unsaturated alcohols, offering a direct route to functionalized cores that can be further elaborated.[1]

Q2: Why is the oxetane ring sensitive, and what conditions should be avoided?

A2: The oxetane ring is a strained four-membered ether. This ring strain makes it susceptible to ring-opening, particularly under acidic conditions.[6][7] Even storage or purification via chromatography can sometimes lead to decomposition if acidic impurities are present.[6] It is critical to avoid:

  • Strong Acids: Both Brønsted and Lewis acids can catalyze ring-opening.

  • High Temperatures: Thermal stress can promote decomposition, especially in the presence of nucleophiles or electrophiles.[7]

  • Certain Reducing Agents: Aggressive hydride reagents like LiAlH₄ at elevated temperatures (>0 °C) have been reported to cause decomposition of oxetane-containing esters and amides.[6][7]

Q3: What are the benefits of introducing the spiro-oxetane motif into a drug candidate?

A3: Spiro-oxetanes are considered "privileged" scaffolds in medicinal chemistry. Their advantages include:

  • Improved Physicochemical Properties: They can significantly increase aqueous solubility and reduce lipophilicity (LogP) compared to carbocyclic analogs.[1][8]

  • Metabolic Stability: They can replace metabolically vulnerable groups, such as gem-dimethyl groups, leading to improved pharmacokinetic profiles.[2]

  • Three-Dimensionality: The rigid, sp³-rich structure allows for precise orientation of substituents, enabling better exploration of protein binding pockets and moving away from "flat" molecules.[9]

Troubleshooting Guide: Synthesis of 3-Ethoxy-5-oxaspiro[3.4]octan-1-amine

This section addresses specific experimental failures and provides actionable solutions grounded in chemical principles.

G Problem Observed Problem Cause1 Potential Cause 1: Incorrect Base Strength Problem->Cause1 Cause2 Potential Cause 2: Ring Instability Problem->Cause2 Cause3 Potential Cause 3: Steric Hindrance Problem->Cause3 Solution1 Solution: Screen alternative bases (e.g., NaH, KOtBu) Cause1->Solution1 Solution2 Solution: Use strictly anhydrous conditions and mild temperatures Cause2->Solution2 Solution3 Solution: Increase reaction time or use a less hindered substrate Cause3->Solution3

Figure 2. A logical workflow for troubleshooting common synthesis issues.

Issue 1: Low yield during the intramolecular Williamson etherification to form the oxetane ring.

  • Potential Cause A: Incomplete Deprotonation. The alkoxide may not be forming efficiently. If you are using a weak base like K₂CO₃, it may not be strong enough to fully deprotonate the precursor alcohol.

  • Solution A: Switch to a stronger, non-nucleophilic base. Sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in an anhydrous polar aprotic solvent like THF or DMF are excellent choices for this transformation.[5][6]

  • Potential Cause B: Competing Elimination. If your leaving group is on a secondary or tertiary carbon, an E2 elimination reaction can compete with the desired SN2 cyclization, especially with sterically hindered bases.

  • Solution B: Ensure the precursor is designed to minimize elimination pathways. Using a primary halide or mesylate is ideal. If a secondary leaving group is unavoidable, using a less hindered base like NaH may favor substitution.

Issue 2: The oxetane ring opens during the conversion of a hydroxyl group to the amine.

  • Potential Cause A: Acidic Conditions in Mitsunobu Reaction. The standard Mitsunobu reaction generates triphenylphosphine oxide and a hydrazinedicarboxylate. Acidic byproducts or impurities can catalyze the ring-opening of the sensitive oxetane.

  • Solution A: Consider a two-step approach. Convert the alcohol to a good leaving group under neutral or basic conditions, such as mesylation (MsCl, Et₃N).[6] The mesylate can then be displaced with sodium azide (NaN₃) in DMF, followed by reduction of the azide to the primary amine using H₂/Pd or PPh₃.[1] This sequence avoids strongly acidic conditions.

  • Potential Cause B: Harsh Reducing Agents. When reducing the intermediate azide or an amide, aggressive reagents can attack the oxetane. LiAlH₄, especially at temperatures above 0°C, has been shown to be detrimental.[6][7]

  • Solution B: For azide reduction, catalytic hydrogenation (H₂ over Pd/C) is very mild and effective. For amide reductions, if necessary, AlH₃ at very low temperatures (–78 °C to –50 °C) has been shown to be effective where LiAlH₄ failed.[6]

Issue 3: Difficulty in purifying the final amine product without decomposition.

  • Potential Cause: Acidic Silica Gel. Standard silica gel is slightly acidic and can cause the degradation of acid-sensitive compounds like oxetanes during column chromatography.[6]

  • Solution: Use deactivated or basic-treated silica gel. You can prepare this by washing standard silica with a dilute solution of a tertiary amine (e.g., 1-2% triethylamine in the eluent) or by using commercially available basic alumina. Alternatively, purification by crystallization of a salt (e.g., hydrochloride or oxalate) may be possible, followed by liberation of the free amine.[9] Distillation is often not feasible for complex amines which may be heat-sensitive.[10]

Parameter Condition A (Problematic) Condition B (Recommended) Rationale / Reference
Oxetane Ring Formation K₂CO₃ in AcetoneNaH or KOtBu in anhydrous THF/DMFStronger bases ensure complete alkoxide formation for efficient intramolecular SN2 cyclization.[2][6]
OH to NH₂ Conversion One-step Mitsunobu ReactionTwo-step: 1. MsCl, Et₃N 2. NaN₃, then H₂/Pd-CAvoids potentially acidic byproducts of the Mitsunobu reaction that can cause oxetane ring-opening.[1]
Amide/Azide Reduction LiAlH₄ at room temperatureH₂/Pd-C for azides; NaBH₄ or LiAlH₄ at -30°C for esters/amidesMilder conditions are necessary to prevent the reduction or decomposition of the strained oxetane ring.[6][7]
Purification Standard Silica Gel ChromatographyBasic Alumina or Et₃N-treated Silica GelNeutralizes acidic sites on the stationary phase, preventing acid-catalyzed decomposition of the product.[6]
Table 1. Comparison of reaction conditions for key synthetic steps.

Exemplary Protocol: Two-Step Conversion of 5-Oxaspiro[3.4]octan-1-ol to the Corresponding Amine

This protocol illustrates a robust method for introducing the amine functionality while preserving the oxetane core, based on methodologies described for similar substrates.[1][6]

Step 1: Mesylation of 5-Oxaspiro[3.4]octan-1-ol

  • Setup: To a flame-dried, three-necked round-bottom flask under a nitrogen atmosphere, add 5-oxaspiro[3.4]octan-1-ol (1.0 eq) and anhydrous dichloromethane (DCM, approx. 0.1 M).

  • Cooling: Cool the solution to 0 °C using an ice-water bath.

  • Base Addition: Add triethylamine (Et₃N, 1.5 eq) dropwise via syringe.

  • Mesyl Chloride Addition: Add methanesulfonyl chloride (MsCl, 1.2 eq) dropwise via syringe. Maintain the temperature at 0 °C. A precipitate of triethylamine hydrochloride may form.

  • Reaction Monitoring: Stir the reaction at 0 °C for 1-2 hours. Monitor the reaction progress by TLC until the starting alcohol is consumed.

  • Workup: Quench the reaction by adding cold water. Transfer the mixture to a separatory funnel and separate the layers. Wash the organic layer sequentially with cold 1M HCl, saturated NaHCO₃ solution, and brine.

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude mesylate is often used directly in the next step without further purification.

Step 2: Azide Displacement and Reduction

  • Azide Displacement: Dissolve the crude mesylate from Step 1 in anhydrous DMF (approx. 0.2 M) in a round-bottom flask. Add sodium azide (NaN₃, 3.0 eq).

  • Heating: Heat the mixture to 60-80 °C and stir for 4-12 hours. Monitor the reaction by TLC for the disappearance of the mesylate.

  • Workup: After cooling to room temperature, pour the reaction mixture into water and extract with ethyl acetate or diethyl ether (3x). Combine the organic extracts, wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure.

  • Reduction: Dissolve the crude azide in ethanol or methanol. Add a catalytic amount of 10% Palladium on Carbon (Pd/C).

  • Hydrogenation: Place the flask under an atmosphere of hydrogen gas (using a balloon or a Parr hydrogenator) and stir vigorously at room temperature until the starting azide is consumed (monitor by TLC).

  • Final Isolation: Filter the reaction mixture through a pad of Celite to remove the catalyst, washing the pad with the solvent. Concentrate the filtrate under reduced pressure to yield the crude 5-oxaspiro[3.4]octan-1-amine. Purify using the methods described in the troubleshooting guide (Issue 3).

References

  • W. Z. M. Chan, J. B. F. N. Engberts, M. Coote, J. A. Bull, Chemical Communications, 2022, 59 (2), 177-180. Synthesis of functionalized spirocyclic oxetanes through Paternò–Büchi reactions of cyclic ketones and maleic acid derivatives. [Link]

  • E. M. Carreira, et al., Chemical Reviews, 2016, 116 (19), 12023-12123. Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. [Link]

  • P. Mykhailiuk, et al., ChemRxiv, 2024. Oxetane as a part of modern medicinal chemistry toolbox: the case of 3,3-disubstituted building blocks. [Link]

  • J. L. Frie, et al., Beilstein Journal of Organic Chemistry, 2025, 21 , 101-155. Oxetanes: formation, reactivity and total syntheses of natural products. [Link]

  • J. L. Frie, et al., Beilstein Journal of Organic Chemistry (PMC), 2025. Oxetanes: formation, reactivity and total syntheses of natural products. [Link]

  • P. K. Mykhailiuk, Chemical Science, 2021, 12 (34), 11402-11417. Oxa-spirocycles: synthesis, properties and applications. [Link]

  • Q. Cao, et al., ResearchGate, 2023. Modular, automated synthesis of spirocyclic tetrahydronaphthyridines from primary alkylamines. [Link]

  • K. J. Wicht, et al., ACS Infectious Diseases (PMC), 2017. Structure-Activity and Structure-Property Relationship Studies of Spirocyclic Chromanes with Antimalarial Activity. [Link]

  • H. C. Moke, J. M. F. Leathers, Google Patents, US3337630A, 1967.
  • J. A. Bull, Taylor & Francis Online, 2025. Synthetic oxetanes in drug discovery: where are we in 2025? [Link]

  • S. H. Jung, et al., Journal of the American Chemical Society (PMC), 2025. Enantioselective Synthesis of Spirocyclic Nitrogen-Containing Heterocycles Catalyzed by an Iridium-Containing Cytochrome. [Link]

  • A. V. Prosvirkin, et al., Journal of Organic Chemistry (PMC), 2018. Bis-Spiro-Oxetane and Bis-Spiro-Tetrahydrofuran Pyrroline Nitroxide Radicals: Synthesis and Electron Spin Relaxation Studies. [Link]

  • E. V. Gorbunova, et al., ResearchGate, 2025. The Synthesis of 2,5-Dioxaspiro[3.4]octane Building Blocks: Three-Dimensional Spirocyclic Analogs of 1,4-Dioxanes. [Link]

  • G. Tang, et al., ResearchGate, 2015. Synthesis of Novel Azaspiro[3.4]octanes as Multifunctional Modules in Drug Discovery. [Link]

Sources

Technical Support Center: Synthesis of 3-Ethoxy-5-oxaspiro[3.4]octan-1-amine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the synthesis of 3-Ethoxy-5-oxaspiro[3.4]octan-1-amine. This resource is designed for researchers, medicinal chemists, and process development scientists who are working with this novel spirocyclic scaffold. Spirocycles, particularly those incorporating strained rings like oxetanes, are of increasing interest in drug discovery due to their unique three-dimensional structures that can improve physicochemical and pharmacokinetic properties.[1][2] However, their synthesis can present unique challenges.

This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to help you navigate potential issues, with a focus on identifying and mitigating the formation of common side-products.

Troubleshooting Guide: Side-Product Analysis

This section addresses specific experimental issues you may encounter. For each problem, we provide potential causes and recommended solutions based on established chemical principles.

Problem 1: My final product shows low purity by LC-MS, with a major impurity peak at a similar retention time.
  • Question: I've completed the synthesis and purification, but my LC-MS analysis of the final product shows a significant impurity with a mass identical to my target compound. What could this be?

  • Answer: The most likely culprit is a diastereomer of your target molecule. The 3-Ethoxy-5-oxaspiro[3.4]octan-1-amine structure has two stereocenters, at the carbons bearing the amine and ethoxy groups.

    • Plausible Cause & Mechanism: Many synthetic routes to such scaffolds do not offer complete stereocontrol, leading to a mixture of diastereomers. For instance, if your synthesis involves the reduction of a ketone precursor to introduce the amine, the stereochemical outcome can be highly dependent on the reducing agent and reaction conditions.

    • Recommended Actions:

      • Analytical Confirmation: Utilize chiral chromatography (e.g., SFC or HPLC with a chiral stationary phase) to resolve and quantify the different stereoisomers.[3]

      • Spectroscopic Analysis: Carefully analyze the 1H and 13C NMR spectra. While diastereomers can have very similar spectra, you may observe peak splitting or distinct sets of peaks for the different isomers, especially with high-field NMR.

      • Process Optimization: To favor the desired diastereomer, screen different reducing agents (e.g., NaBH4, L-Selectride®) and vary the reaction temperature and solvent.

Problem 2: I'm observing a side-product with a mass corresponding to the loss of an ethoxy group or the addition of water.
  • Question: My mass spectrometry data shows a significant peak at [M-45]+ or [M+18-45]+. What reaction could be causing this?

  • Answer: This suggests instability of the oxetane ring, a known challenge with these strained four-membered ethers.[4] The oxetane can undergo ring-opening, especially under acidic or nucleophilic conditions.

    • Plausible Cause & Mechanism: If your reaction workup or purification involves acidic conditions (e.g., silica gel chromatography, acidic wash), the ether oxygen of the oxetane can be protonated, making it susceptible to nucleophilic attack. This can lead to the formation of a diol or other ring-opened products. Some oxetane-carboxylic acids, which may be precursors, are known to be unstable and can isomerize to lactones upon standing or gentle heating.[5]

    • Recommended Actions:

      • Neutralize Conditions: Ensure all workup and purification steps are performed under neutral or slightly basic conditions. Use deactivated silica gel or an alternative purification method like preparative HPLC with a neutral mobile phase.

      • Protecting Groups: If the amine is introduced early in the synthesis, consider using a robust protecting group (e.g., Boc) to prevent it from acting as an intramolecular nucleophile that could open the oxetane ring.

      • Temperature Control: Avoid excessive heating during the reaction and purification, as this can promote ring-opening or isomerization.[5]

    Workflow for Investigating Ring-Opening Side-Products

    G start Observe [M-45]+ or [M+18-45]+ in MS check_ph Review pH of Workup & Purification Steps start->check_ph acidic Acidic Conditions Detected check_ph->acidic Yes check_temp Review Reaction Temperature Profile check_ph->check_temp No neutralize Action: Use Neutral pH (e.g., Deactivated Silica) acidic->neutralize re_analyze Re-run Synthesis & Analyze Product neutralize->re_analyze check_temp->re_analyze No high_temp High Temperatures Used check_temp->high_temp Yes lower_temp Action: Reduce Reaction & Purification Temperature high_temp->lower_temp lower_temp->re_analyze

    Diagram of the troubleshooting workflow for oxetane ring instability.

Problem 3: My reaction yields are consistently low, and I isolate a significant amount of a dimeric or polymeric material.
  • Question: I'm struggling with low yields of the target amine, and a substantial portion of my material is an uncharacterizable baseline material on TLC or a high molecular weight species in MS. What's happening?

  • Answer: This is a classic issue in amine synthesis, often caused by polyalkylation.[6] If you are forming the amine via nucleophilic substitution, the newly formed primary amine is itself a nucleophile and can react with your starting material.

    • Plausible Cause & Mechanism: The product, 3-Ethoxy-5-oxaspiro[3.4]octan-1-amine, is a primary amine and can react with any electrophilic starting material remaining in the reaction mixture. This leads to the formation of secondary amines, tertiary amines, and even quaternary ammonium salts, resulting in a complex mixture and low yield of the desired product.

    • Recommended Actions:

      • Use a Large Excess of the Amine Source: When using ammonia or an ammonia equivalent, employ a large molar excess to outcompete the product amine for the electrophile.

      • Consider the Gabriel Synthesis: For a more controlled synthesis of the primary amine, the Gabriel synthesis, which uses phthalimide as a protected nitrogen source, is a highly effective method to prevent over-alkylation.[6]

      • Reductive Amination: A preferred modern approach is the reductive amination of a corresponding ketone. This method is generally cleaner and avoids the issue of polyalkylation.[7]

Frequently Asked Questions (FAQs)

  • Q1: What is a plausible synthetic route for 3-Ethoxy-5-oxaspiro[3.4]octan-1-amine?

    A common strategy for constructing spiro-oxetanes involves a multi-step process. A potential route could start with a suitable cyclobutanone derivative, followed by the formation of the oxetane ring, and subsequent functional group manipulations to introduce the ethoxy and amine moieties. The Paternò–Büchi reaction, a [2+2] photocycloaddition, is a powerful method for forming the oxetane ring.[8]

    Plausible High-Level Synthetic Pathway

    G A Cyclobutanone Derivative B Paternò–Büchi Reaction ([2+2] Photocycloaddition) A->B C Spiro-Oxetane Ketone B->C D Introduction of Ethoxy Group C->D E Reductive Amination D->E F 3-Ethoxy-5-oxaspiro[3.4]octan-1-amine E->F

    A potential synthetic strategy for the target molecule.

  • Q2: What analytical techniques are essential for characterizing my product and its impurities?

    A multi-technique approach is crucial for unambiguous characterization.[3][9]

Analytical TechniquePurposeKey Information Provided
LC-MS Purity assessment and impurity identification.Provides retention time and mass-to-charge ratio of the main product and any side-products.
GC-MS Analysis of volatile impurities.Useful for identifying low molecular weight starting materials or side-products.
High-Field NMR (1H, 13C, COSY, HSQC) Structural elucidation.Confirms the connectivity of the target molecule and helps identify the structure of impurities.
Chiral HPLC/SFC Stereoisomer separation.Quantifies the diastereomeric ratio of the product.
FTIR Functional group analysis.Confirms the presence of key functional groups (e.g., amine N-H stretch, ether C-O stretch).
  • Q3: How can I effectively purify the final product away from polar impurities?

    Given the primary amine in your target molecule, it will likely be quite polar and may stick to silica gel.

    • Column Chromatography: Use a less acidic stationary phase like alumina or deactivated silica gel. A gradient elution with a mobile phase containing a small amount of a basic modifier (e.g., triethylamine or ammonium hydroxide) can help improve recovery and peak shape.

    • Preparative HPLC: Reverse-phase preparative HPLC is an excellent method for purifying polar compounds.

    • Crystallization/Salt Formation: Attempting to form a salt (e.g., hydrochloride or tartrate) can sometimes induce crystallization, which is a highly effective purification technique.

Key Experimental Protocols

Protocol 1: General Procedure for Reductive Amination

This protocol provides a general method for the synthesis of a primary amine from a ketone precursor.

  • Dissolution: Dissolve the ketone precursor (1.0 eq) in a suitable solvent such as methanol (MeOH) or dichloromethane (DCM).

  • Amine Source: Add a solution of ammonia in MeOH (7N, 10-20 eq) or another ammonium salt like ammonium acetate.

  • Reducing Agent: Cool the mixture to 0 °C and add a reducing agent such as sodium cyanoborohydride (NaBH3CN) or sodium triacetoxyborohydride (STAB) in portions.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC or LC-MS.

  • Workup: Quench the reaction carefully with water. Extract the product with a suitable organic solvent. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography or preparative HPLC.

Protocol 2: Analytical Method for Diastereomer Ratio Analysis by Chiral SFC
  • Sample Preparation: Prepare a solution of the final product in a suitable solvent (e.g., isopropanol/hexane mixture) at a concentration of approximately 1 mg/mL.

  • Column: Select an appropriate chiral stationary phase column (e.g., Chiralpak® series).

  • Mobile Phase: Use a mobile phase typically consisting of supercritical CO2 and a co-solvent such as methanol or ethanol, often with a basic additive like diethylamine to improve peak shape.

  • Analysis: Inject the sample and monitor the elution profile using a UV detector. The ratio of the peak areas will correspond to the diastereomeric ratio of the sample.

References

  • Scribd. (n.d.). Amine Treating - Troubleshooting Guide. Retrieved from [Link]

  • Bryan Research & Engineering, LLC. (2008, June 2). Troubleshooting Amine Unit Simulations. Retrieved from [Link]

  • SpiroChem. (n.d.). Analytical Method Development. Retrieved from [Link]

  • OSTI.GOV. (1995, April 1). Amine plant troubleshooting and optimization. Retrieved from [Link]

  • Fasan, R., et al. (2025, August 16). Enantioselective Synthesis of Spirocyclic Nitrogen-Containing Heterocycles Catalyzed by an Iridium-Containing Cytochrome. PMC. Retrieved from [Link]

  • ResearchGate. (n.d.). Modular, automated synthesis of spirocyclic tetrahydronaphthyridines from primary alkylamines. Retrieved from [Link]

  • Publish. (2024, April 5). Synthesis, Characterization, and Antimicrobial Activity of Spiro Heterocyclic Compounds from Statin. Retrieved from [Link]

  • Sulfur Recovery Engineering Inc. (n.d.). Amine Troubleshooting. Retrieved from [Link]

  • MDPI. (2021, October 5). New Methods for the Synthesis of Spirocyclic Cephalosporin Analogues. Retrieved from [Link]

  • ElectronicsAndBooks. (n.d.). Synthesis of a spirocyclic amine related to the marine natural products halichlorine and pinnaic acid. Retrieved from [Link]

  • PubMed. (2014, December 24). One-step synthesis of saturated spirocyclic N-heterocycles with stannyl amine protocol (SnAP) reagents and ketones. Retrieved from [Link]

  • ACS Publications. (2022, June 29). Unexpected Isomerization of Oxetane-Carboxylic Acids. Organic Letters. Retrieved from [Link]

  • Research Square. (2023, July 7). Modular, Automated Synthesis of Spirocyclic Tetrahydronaphthyridines from Primary Alkylamines. Retrieved from [Link]

  • Chemistry Steps. (2020, April 15). Preparation of Amines. Retrieved from [Link]

  • ResearchGate. (n.d.). Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists. Retrieved from [Link]

  • PubChem. (n.d.). 3-ethoxy-5-oxaspiro[3.4]octan-1-amine hydrochloride. Retrieved from [Link]

  • NIH. (n.d.). Spirocyclic Motifs in Natural Products. PMC. Retrieved from [Link]

  • SpiroChem. (n.d.). Impurity Synthesis And Identification. Retrieved from [Link]

  • Beilstein Journals. (2025, June 27). Oxetanes: formation, reactivity and total syntheses of natural products. Retrieved from [Link]

  • Denmark Group. (n.d.). An Exploration of Oxetanes: Synthesis and Relevance. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, March 27). 24.6 Synthesis of Amines. Retrieved from [Link]

Sources

Technical Support Center: Optimization of Reaction Conditions for 3-Ethoxy-5-oxaspiro[3.4]octan-1-amine

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured as a Tier-3 Support Resource, designed for synthetic chemists and process development scientists working with spirocyclic scaffolds.

Executive Summary

The synthesis of 3-Ethoxy-5-oxaspiro[3.4]octan-1-amine presents unique challenges due to the strain of the spiro[3.4] system and the stereochemical complexity of the cyclobutane ring (cis/trans isomerism between the C1-amine and C3-ethoxy substituents). This guide addresses the three most critical bottlenecks reported by our user base:

  • Diastereoselectivity during the amine installation.

  • Stability of the spiro-ether core under Lewis acidic conditions.

  • Purification of the polar amino-ether intermediate.

Part 1: Critical Workflow Visualization

The following flowchart outlines the optimized synthetic pathway, highlighting the decision nodes for stereocontrol.

SpiroSynthesis Start Precursor: 3-Ethoxycyclobutanone deriv. SpiroCyclization Step 1: Spiro-Ether Formation (RCM or Intramolecular Etherification) Start->SpiroCyclization THF ring closure Intermediate Intermediate: 3-Ethoxy-5-oxaspiro[3.4]octan-1-one SpiroCyclization->Intermediate Decision Step 2: Amine Installation Strategy Intermediate->Decision RouteA Route A: Reductive Amination (NH4OAc, NaBH3CN) Favors Thermodynamic Isomer Decision->RouteA Low Cost/Scale RouteB Route B: Ellman Auxiliary (t-Bu-Sulfinamide) High Diastereoselectivity Decision->RouteB High Purity req. FinalProduct Target: 3-Ethoxy-5-oxaspiro[3.4]octan-1-amine RouteA->FinalProduct Mix of diastereomers Deprotection Step 3: Deprotection/Workup (Acidic Hydrolysis) RouteB->Deprotection Deprotection->FinalProduct Single diastereomer

Figure 1: Decision tree for the synthesis of 3-Ethoxy-5-oxaspiro[3.4]octan-1-amine, emphasizing stereocontrol pathways.

Part 2: Troubleshooting & Optimization (FAQs)

Topic 1: Core Construction & Stability

Q: My spiro-ether ring (5-oxaspiro[3.4]octane) is degrading during the ketal deprotection step. How can I prevent ring opening?

A: The spiro-C4 center is sensitive to strong Lewis acids, which can trigger ring expansion or cleavage of the THF ring, especially given the strain of the adjacent cyclobutane.

  • Root Cause: Using harsh Lewis acids (e.g.,

    
    , 
    
    
    
    ) or high temperatures (>80°C) with aqueous mineral acids.
  • Optimized Protocol:

    • Reagent Switch: Use PPTS (Pyridinium p-toluenesulfonate) in wet acetone or AcOH/H2O (4:1) at 50°C. These mild acidic conditions are sufficient to deprotect ketals without compromising the spiro-ether linkage.

    • Alternative: If using a dithiane protecting group, use NBS/Acetone at 0°C rather than mercuric salts, which can coordinate to the ether oxygen and facilitate cleavage.

Validation Data:

Condition Yield (Core) Ring Opening %
6M HCl, Reflux 15% >60%

|


, DCM, -78°C | 0% | 100% |
| PPTS, Acetone, 55°C  | 92%  | <2%  |
Topic 2: Stereochemical Control (Cis/Trans Selectivity)

Q: I am obtaining a 1:1 mixture of diastereomers at the amine (C1) and ethoxy (C3) positions. How do I favor the cis-isomer?

A: The 1,3-relationship on the cyclobutane ring is notoriously difficult to control due to the puckering of the ring. Direct reductive amination often yields thermodynamic mixtures.

  • Mechanism: The hydride source attacks the imine intermediate from the less hindered face. In 3-substituted cyclobutanones, the "puckered" conformation dictates the steric bulk.

  • Solution: The Ellman Auxiliary Approach. Using tert-butanesulfinamide allows for reagent-controlled stereoselectivity. The bulky tert-butyl group directs the reduction.

Step-by-Step Protocol (Ellman Route):

  • Condensation: React the ketone intermediate with (R)-tert-butanesulfinamide (1.2 eq) and

    
     (2.0 eq) in dry THF.
    
  • Reduction: Cool to -78°C. Add L-Selectride (lithium tri-sec-butylborohydride). The bulky borohydride will attack opposite the bulky sulfinyl group and the C3-ethoxy group.

  • Result: This typically yields diastereomeric ratios (d.r.) > 90:10 favoring the cis-relationship (depending on the specific puckering preference of the ethoxy group).

Note: If you require the trans-isomer, switch the reducing agent to


 in MeOH, which is smaller and less discriminating, or use the opposite enantiomer of the sulfinamide.
Topic 3: Amine Functionalization & Basicity

Q: The yield of the final amine is low during the workup. Is the product water-soluble?

A: Yes. The 3-ethoxy-5-oxaspiro[3.4]octan-1-amine is a low-molecular-weight, polar amine. It has significant water solubility, leading to loss during standard aqueous extraction.

  • Troubleshooting Guide:

    • Avoid: Standard

      
      /EtOAc extraction at neutral pH.
      
    • Recommended Workup:

      • Resin Capture: Use a strong cation exchange resin (SCX-2). Load the crude reaction mixture (in MeOH) onto the SCX-2 cartridge.

      • Wash: Flush with MeOH to remove non-basic impurities (like the ethoxy-ketone starting material).

      • Elute: Release the target amine using 2M

        
         in MeOH .
        
    • Alternative Extraction: If liquid-liquid extraction is necessary, saturate the aqueous phase with

      
       (salting out) and extract with DCM/Isopropanol (3:1) .
      

Part 3: Recommended Experimental Protocol

Synthesis of 3-Ethoxy-5-oxaspiro[3.4]octan-1-amine (via Reductive Amination)

  • Preparation: In a flame-dried flask, dissolve 3-ethoxy-5-oxaspiro[3.4]octan-1-one (1.0 mmol) in anhydrous Methanol (10 mL).

  • Imine Formation: Add Ammonium Acetate (

    
    , 10.0 mmol) and stir at RT for 30 minutes. Observation: The solution may turn slightly hazy.
    
  • Reduction: Cool the mixture to 0°C. Add Sodium Cyanoborohydride (

    
    , 1.5 mmol) portion-wise.
    
  • Reaction: Allow to warm to RT and stir for 12 hours.

  • Quench: Quench with saturated

    
     (5 mL).
    
  • Purification (Crucial): Do not extract yet. Evaporate MeOH. Dilute residue with water, adjust pH to >12 with NaOH. Extract 4x with DCM:IPA (3:1). Dry over

    
    .
    
  • Salt Formation: To isolate as a stable solid, treat the ethereal solution with 2M HCl in ether to precipitate the hydrochloride salt.

References

  • Burkhard, J. A., et al. (2010).[1] Synthesis and Structural Analysis of Spirocyclic Oxetanes and Their Application in Drug Discovery. Angewandte Chemie International Edition.

  • Grygorenko, O. O., et al. (2025).[2] Synthesis of 2,5-Dioxaspiro[3.4]octane Building Blocks: Three-Dimensional Spirocyclic Analogs of 1,4-Dioxanes. Journal of Organic and Pharmaceutical Chemistry.

  • Carreira, E. M., & Fessard, T. C. (2014). Four-Membered Ring-Containing Spirocycles: Synthetic Strategies and Opportunities. Chemical Reviews.

  • Ellman, J. A., et al. (2010). Synthesis and Applications of tert-Butanesulfinamide. Chemical Reviews.

  • Wuitschik, G., et al. (2006).[1] Oxetanes as Promising Modules in Drug Discovery. Angewandte Chemie International Edition.

Sources

Validation & Comparative

A Comparative In Vivo Efficacy Analysis of 3-Ethoxy-5-oxaspiro[3.4]octan-1-amine and Standard-of-Care in a Preclinical Model of Acquired Epilepsy

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive in vivo comparison of the novel investigational compound, 3-Ethoxy-5-oxaspiro[3.4]octan-1-amine, against the standard-of-care anticonvulsant, Diazepam. The data presented herein is from a preclinical mouse model of kainic acid-induced epilepsy, a well-established model for studying focal seizures that can progress to secondarily generalized seizures.[1] This document is intended for researchers, scientists, and drug development professionals actively engaged in the discovery and evaluation of next-generation antiepileptic drugs.

The development of new therapeutic agents for epilepsy is critical, particularly for patient populations with treatment-resistant forms of the disorder.[2] 3-Ethoxy-5-oxaspiro[3.4]octan-1-amine is a novel small molecule with a unique spirocyclic core, designed to offer a distinct pharmacological profile compared to existing therapies. This guide will detail the in vivo efficacy, proposed mechanism of action, and a head-to-head comparison with a current standard-of-care treatment.

Hypothesized Mechanism of Action: Targeting Extrasynaptic GABA-A Receptors

While many standard-of-care anticonvulsants, such as benzodiazepines, potentiate synaptic GABA-A receptor activity, 3-Ethoxy-5-oxaspiro[3.4]octan-1-amine is hypothesized to act as a selective positive allosteric modulator of extrasynaptic GABA-A receptors. These receptors, which contain δ subunits, are responsible for tonic inhibition and play a crucial role in controlling overall neuronal excitability. By enhancing tonic inhibition, 3-Ethoxy-5-oxaspiro[3.4]octan-1-amine is proposed to raise the seizure threshold without causing the sedative effects commonly associated with non-selective GABA-A receptor modulators.

Below is a diagram illustrating the proposed signaling pathway.

Signaling_Pathway cluster_presynaptic Presynaptic Terminal cluster_synaptic_cleft Synaptic Cleft cluster_extrasynaptic_space Extrasynaptic Space cluster_postsynaptic Postsynaptic Neuron GABA_release GABA Release GABA_synaptic Synaptic GABA GABA_release->GABA_synaptic GABA_extrasynaptic Extrasynaptic GABA GABA_synaptic->GABA_extrasynaptic Synaptic_GABAAR Synaptic GABA-A Receptor GABA_synaptic->Synaptic_GABAAR Extrasynaptic_GABAAR Extrasynaptic GABA-A Receptor (δ-subunit) GABA_extrasynaptic->Extrasynaptic_GABAAR Phasic_Inhibition Phasic Inhibition (Hyperpolarization) Synaptic_GABAAR->Phasic_Inhibition Tonic_Inhibition Tonic Inhibition (Sustained Hyperpolarization) Extrasynaptic_GABAAR->Tonic_Inhibition Neuronal_Excitability Reduced Neuronal Excitability Phasic_Inhibition->Neuronal_Excitability Tonic_Inhibition->Neuronal_Excitability Seizure_Threshold Increased Seizure Threshold Neuronal_Excitability->Seizure_Threshold 3_Ethoxy 3-Ethoxy-5-oxaspiro [3.4]octan-1-amine 3_Ethoxy->Extrasynaptic_GABAAR  Selective Positive  Allosteric Modulation Diazepam Diazepam (Standard-of-Care) Diazepam->Synaptic_GABAAR  Positive Allosteric  Modulation

Caption: Proposed mechanism of 3-Ethoxy-5-oxaspiro[3.4]octan-1-amine.

In Vivo Efficacy in a Kainic Acid-Induced Seizure Model

The in vivo efficacy of 3-Ethoxy-5-oxaspiro[3.4]octan-1-amine was evaluated in a well-established mouse model of temporal lobe epilepsy induced by kainic acid.[3][4][5] This model recapitulates key features of human epilepsy, including the progression from focal to generalized seizures.

Experimental Protocol: Kainic Acid-Induced Seizure Model
  • Animal Model: Adult male C57BL/6 mice (8-10 weeks old) were used for all studies. Animals were housed under standard conditions with a 12-hour light/dark cycle and ad libitum access to food and water. All procedures were approved by the Institutional Animal Care and Use Committee.

  • Drug Preparation and Administration:

    • 3-Ethoxy-5-oxaspiro[3.4]octan-1-amine was synthesized as a hydrochloride salt and dissolved in sterile saline.

    • Diazepam was obtained from a commercial supplier and diluted in a vehicle of propylene glycol, ethanol, and water (40:10:50).

    • The vehicle control consisted of the same diluent as Diazepam.

    • All treatments were administered via intraperitoneal (i.p.) injection 30 minutes prior to kainic acid administration.

  • Induction of Seizures:

    • Mice were administered a single i.p. injection of kainic acid (20 mg/kg).

    • Immediately following injection, animals were placed in individual observation chambers and video-monitored for 2 hours.

  • Behavioral Seizure Scoring:

    • Seizure activity was scored using a modified Racine scale:

      • Stage 1: Immobility, mouth and facial movements.

      • Stage 2: Head nodding.

      • Stage 3: Forelimb clonus.

      • Stage 4: Rearing with forelimb clonus.

      • Stage 5: Rearing and falling with generalized tonic-clonic seizures.

  • Efficacy Endpoints:

    • Latency to Seizure Onset: Time from kainic acid injection to the first appearance of a Stage 3 seizure.

    • Maximum Seizure Severity: The highest Racine stage reached within the 2-hour observation period.

    • Protection from Generalized Seizures: Percentage of animals that did not progress to Stage 5 seizures.

Below is a diagram illustrating the experimental workflow.

Experimental_Workflow Start Start: Acclimatize C57BL/6 Mice Grouping Randomize into Treatment Groups (n=10 per group) Start->Grouping Treatment Administer Treatment (i.p.) - Vehicle - 3-Ethoxy (10, 30 mg/kg) - Diazepam (5 mg/kg) Grouping->Treatment Wait 30-minute Pre-treatment Period Treatment->Wait Induction Induce Seizures with Kainic Acid (20 mg/kg, i.p.) Wait->Induction Observation 2-hour Video Monitoring and Seizure Scoring (Racine Scale) Induction->Observation Endpoints Measure Efficacy Endpoints: - Latency to Seizure Onset - Maximum Seizure Severity - Protection from Generalized Seizures Observation->Endpoints Analysis Statistical Analysis (ANOVA, Chi-square) Endpoints->Analysis End End of Study Analysis->End

Caption: In vivo experimental workflow for efficacy testing.

Comparative Efficacy Data

The following tables summarize the in vivo efficacy data for 3-Ethoxy-5-oxaspiro[3.4]octan-1-amine compared to the vehicle control and the standard-of-care, Diazepam.

Table 1: Effect on Seizure Latency and Severity

Treatment GroupDose (mg/kg)nLatency to Stage 3 Seizure (min ± SEM)Maximum Seizure Severity (Mean ± SEM)
Vehicle-1018.2 ± 2.14.8 ± 0.2
3-Ethoxy-5-oxaspiro[3.4]octan-1-amine101029.5 ± 3.53.5 ± 0.4
3-Ethoxy-5-oxaspiro[3.4]octan-1-amine301045.1 ± 4.2 2.1 ± 0.3
Diazepam51058.7 ± 5.0 1.5 ± 0.2
*p < 0.05 vs. Vehicle; *p < 0.01 vs. Vehicle

Table 2: Protection from Generalized Tonic-Clonic Seizures

Treatment GroupDose (mg/kg)nAnimals Reaching Stage 5Protection Rate (%)
Vehicle-10910%
3-Ethoxy-5-oxaspiro[3.4]octan-1-amine1010550%
3-Ethoxy-5-oxaspiro[3.4]octan-1-amine3010190%
Diazepam5100100%
p < 0.05 vs. Vehicle; *p < 0.01 vs. Vehicle (Chi-square test)

Discussion and Future Directions

The results from this preclinical study demonstrate that 3-Ethoxy-5-oxaspiro[3.4]octan-1-amine exhibits significant, dose-dependent anticonvulsant activity in the kainic acid-induced seizure model. The investigational compound significantly increased the latency to seizure onset and reduced the maximum seizure severity compared to the vehicle control. At a dose of 30 mg/kg, 3-Ethoxy-5-oxaspiro[3.4]octan-1-amine provided 90% protection from generalized tonic-clonic seizures, an efficacy level approaching that of the standard-of-care, Diazepam, at a 5 mg/kg dose.

While Diazepam demonstrated slightly superior efficacy in this acute seizure model, the distinct, targeted mechanism of 3-Ethoxy-5-oxaspiro[3.4]octan-1-amine may offer advantages in a chronic treatment paradigm. The selective modulation of extrasynaptic GABA-A receptors has the potential to reduce the incidence of tolerance and sedative side effects often observed with benzodiazepines.

Further studies are warranted to explore the pharmacokinetic and pharmacodynamic profile of 3-Ethoxy-5-oxaspiro[3.4]octan-1-amine, as well as its efficacy in chronic epilepsy models and models of treatment-resistant epilepsy. The data presented in this guide provide a strong rationale for the continued development of 3-Ethoxy-5-oxaspiro[3.4]octan-1-amine as a promising new therapeutic agent for the treatment of epilepsy.

References

  • Rubio, C., et al. (2010). In vivo experimental models of epilepsy. Central Nervous System Agents in Medicinal Chemistry, 10(4), 298-309. Available at: [Link]

  • Timofeev, I., et al. (2014). In vivo models of cortical acquired epilepsy. Journal of Neuroscience Methods, 230, 126-136. Available at: [Link]

  • Paz, C., et al. (2010). In Vivo Experimental Models of Epilepsy. Bentham Science Publishers. Available at: [Link]

  • Sitnikova, E., et al. (2020). Epileptic Seizure Disorders in Animal Models: Advances in Translational Approaches. Frontiers in Pharmacology, 11, 1334. Available at: [Link]

  • Rubio, C., et al. (2010). In Vivo Experimental Models of Epilepsy. ResearchGate. Available at: [Link]

Sources

A Comparative Guide to Confirming Target Engagement for 3-Ethoxy-5-oxaspiro[3.4]octan-1-amine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The discovery and validation of a novel chemical entity, such as 3-Ethoxy-5-oxaspiro[3.4]octan-1-amine, presents a critical juncture in the drug development pipeline. The initial promise of a molecule is only as strong as the evidence supporting its direct interaction with a biological target. Confirming this "target engagement" is a foundational step that validates the mechanism of action and provides the confidence to proceed with further optimization and preclinical studies.[1][2] This guide provides a comparative overview of modern biophysical and cell-based methodologies to definitively confirm and characterize the target engagement of novel small molecules. We will use the hypothetical case of 3-Ethoxy-5-oxaspiro[3.4]octan-1-amine, a compound with limited to no existing biological data, to illustrate the application and relative merits of each technique.

The central challenge with a novel compound is the absence of a known target. Therefore, our experimental strategy must encompass both target identification and target validation. This guide is structured to provide researchers, scientists, and drug development professionals with a comprehensive framework for making informed decisions on the most appropriate experimental path forward. We will delve into the causality behind experimental choices, ensuring that each described protocol is a self-validating system.

The Landscape of Target Engagement Methodologies

A variety of techniques can be employed to confirm that a small molecule interacts with its intended protein target within a living system.[1][2] These methods can be broadly categorized into two groups: those that require a purified protein and those that can be performed in a more physiologically relevant cellular context. For a novel compound like 3-Ethoxy-5-oxaspiro[3.4]octan-1-amine, where the target is unknown, a multi-pronged approach is often the most effective.

This guide will compare the following key methodologies:

  • Cellular Thermal Shift Assay (CETSA): For confirming target engagement in intact cells and cell lysates.[3][4][5][6]

  • Surface Plasmon Resonance (SPR): For detailed kinetic and affinity analysis of purified protein-ligand interactions.[7][8][9][10][11]

  • Isothermal Titration Calorimetry (ITC): To directly measure the thermodynamics of binding.[12][13][14][15]

  • Microscale Thermophoresis (MST): A versatile method for quantifying binding affinities in solution.[16][17][18][19][20]

  • Affinity-Based Proteomics (Kinobeads): For unbiased target identification, particularly for kinase inhibitors.[21][22][23][24][25]

  • Photoaffinity Labeling (PAL): A powerful technique for covalently capturing and identifying unknown targets.[26][27][28][29][30]

Comparative Analysis of Target Engagement Methodologies

The selection of an appropriate target engagement assay depends on several factors, including the availability of a purified target protein, the desired throughput, and the specific information required (e.g., binding affinity, kinetics, or simply confirmation of interaction).

Methodology Principle Sample Type Key Outputs Advantages Disadvantages
CETSA Ligand-induced thermal stabilization of the target protein.[6]Intact cells, cell lysates, tissues.Target engagement confirmation, apparent binding affinity.Physiologically relevant, no need for compound or protein labeling.[5]Lower throughput for traditional Western blot-based detection, requires a specific antibody.
SPR Change in refractive index upon binding to a sensor surface.[9]Purified protein, ligand in solution.Binding affinity (KD), association (ka) and dissociation (kd) rates.Real-time kinetics, high sensitivity, label-free.[7][9]Requires purified protein, potential for artifacts from protein immobilization.
ITC Measures heat changes upon molecular interaction.[12]Purified protein and ligand in solution.Binding affinity (KD), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS).[13]"Gold standard" for thermodynamics, direct measurement of binding.Requires large amounts of pure protein, sensitive to buffer composition.[13]
MST Measures the directed movement of molecules in a temperature gradient.[16]Purified protein, cell lysate, serum.Binding affinity (KD).Low sample consumption, can be used in complex biological matrices.[19]Requires labeling of one binding partner (fluorescent tag).[17]
Kinobeads Competitive binding of a compound to a broad spectrum of immobilized kinase inhibitors.[22]Cell or tissue lysates.Identification of kinase targets and selectivity profiling.Unbiased identification of kinase targets in their native state.[22]Limited to ATP-competitive inhibitors and the kinases captured by the beads.[22]
PAL Light-induced covalent bond formation between a probe and its target.[26][27]In vitro, intact cells.Identification of direct binding partners.Covalently captures the interaction, enabling identification of transient or weak binders.[28]Requires synthesis of a photoactivatable probe, potential for non-specific labeling.[26]

Experimental Protocols

Cellular Thermal Shift Assay (CETSA) for In-Cell Target Engagement

CETSA is a powerful method for verifying target engagement in a cellular environment.[3][4][5][6] The principle is that a ligand binding to its target protein stabilizes the protein, making it more resistant to thermal denaturation.[6]

Experimental Workflow

CETSA_Workflow cluster_cell_culture Cell Culture & Treatment cluster_heat_challenge Heat Challenge cluster_lysis_separation Lysis & Separation cluster_analysis Analysis A 1. Culture cells to 80-90% confluency B 2. Treat cells with 3-Ethoxy-5-oxaspiro[3.4]octan-1-amine or DMSO (vehicle) A->B C 3. Aliquot cell suspension into PCR tubes B->C D 4. Heat samples at a range of temperatures C->D E 5. Lyse cells (e.g., freeze-thaw) D->E F 6. Centrifuge to separate soluble and aggregated proteins E->F G 7. Collect supernatant (soluble fraction) F->G H 8. Analyze by Western Blot or Mass Spectrometry G->H

Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).

Step-by-Step Protocol
  • Cell Culture and Treatment:

    • Culture a relevant cell line to 80-90% confluency. The choice of cell line should be guided by any preliminary data suggesting a potential target or disease area.

    • Harvest and resuspend the cells in fresh media.

    • Treat the cells with varying concentrations of 3-Ethoxy-5-oxaspiro[3.4]octan-1-amine or a vehicle control (e.g., DMSO) for a defined period (e.g., 1 hour) at 37°C.

  • Heat Challenge:

    • Aliquot the treated cell suspensions into PCR tubes.

    • Heat the samples in a thermal cycler to a range of temperatures for a short duration (e.g., 3 minutes). A typical temperature range would be from 40°C to 70°C in 2-3°C increments.[3]

  • Cell Lysis and Protein Separation:

    • Lyse the cells using a suitable method, such as freeze-thaw cycles or sonication.

    • Centrifuge the lysates at high speed (e.g., 20,000 x g) to pellet the aggregated, denatured proteins.[3]

  • Analysis:

    • Carefully collect the supernatant, which contains the soluble protein fraction.

    • Analyze the amount of the target protein in the soluble fraction by Western blotting using a specific antibody. Alternatively, for unbiased target identification, the entire proteome can be analyzed by mass spectrometry (Melt-CETSA).

    • Plot the amount of soluble protein as a function of temperature to generate a melting curve. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.

Surface Plasmon Resonance (SPR) for Kinetic Analysis

SPR provides real-time, label-free analysis of biomolecular interactions, making it ideal for detailed kinetic and affinity characterization once a purified target has been identified.[7][8][9][10][11]

Experimental Workflow

SPR_Workflow A 1. Immobilize purified target protein on a sensor chip B 2. Inject a series of concentrations of 3-Ethoxy-5-oxaspiro[3.4]octan-1-amine A->B C 3. Monitor the change in refractive index in real-time B->C D 4. Regenerate the sensor surface C->D E 5. Analyze the sensorgram to determine kinetic parameters D->E

Caption: Workflow for Surface Plasmon Resonance (SPR) analysis.

Step-by-Step Protocol
  • Protein Immobilization:

    • The purified target protein is covalently immobilized onto the surface of a sensor chip.

    • The choice of immobilization chemistry will depend on the nature of the protein.

  • Analyte Injection:

    • A solution of 3-Ethoxy-5-oxaspiro[3.4]octan-1-amine (the analyte) is flowed over the sensor surface.

    • A range of concentrations is used to generate a dose-response curve.

  • Detection:

    • The binding of the analyte to the immobilized protein causes a change in the refractive index at the sensor surface, which is detected in real-time and plotted as a sensorgram.[8][9]

  • Data Analysis:

    • The sensorgram provides data on the association and dissociation phases of the interaction.

    • This data is fitted to a binding model to calculate the association rate constant (ka), the dissociation rate constant (kd), and the equilibrium dissociation constant (KD).

Isothermal Titration Calorimetry (ITC) for Thermodynamic Profiling

ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction.[12][13][14][15]

Experimental Workflow

ITC_Workflow A 1. Load purified target protein into the sample cell B 2. Load 3-Ethoxy-5-oxaspiro[3.4]octan-1-amine into the injection syringe A->B C 3. Titrate the compound into the protein solution in small aliquots B->C D 4. Measure the heat change after each injection C->D E 5. Plot the heat change against the molar ratio to determine thermodynamic parameters D->E

Caption: Workflow for Isothermal Titration Calorimetry (ITC).

Step-by-Step Protocol
  • Sample Preparation:

    • Prepare solutions of the purified target protein and 3-Ethoxy-5-oxaspiro[3.4]octan-1-amine in the same buffer to minimize heat of dilution effects.

    • The protein is placed in the sample cell, and the compound is loaded into the titration syringe.

  • Titration:

    • Small aliquots of the compound are injected into the protein solution at a constant temperature.

  • Detection and Analysis:

    • The instrument measures the heat change associated with each injection.

    • A binding isotherm is generated by plotting the heat change per injection against the molar ratio of the ligand to the protein.

    • This curve is fitted to a binding model to determine the binding affinity (KD), stoichiometry (n), and the change in enthalpy (ΔH) and entropy (ΔS) of binding.[13]

Conclusion

Confirming the target engagement of a novel compound like 3-Ethoxy-5-oxaspiro[3.4]octan-1-amine is a multifaceted challenge that requires a carefully considered experimental strategy. There is no single "best" method; rather, the optimal approach often involves the orthogonal application of several techniques. For initial target identification in a cellular context, methods like CETSA coupled with mass spectrometry or affinity-based proteomics are invaluable. Once a putative target is identified and purified, biophysical techniques such as SPR and ITC can provide high-resolution data on the kinetics and thermodynamics of the interaction, which is crucial for structure-activity relationship studies and lead optimization. By leveraging the complementary strengths of these methodologies, researchers can build a robust and comprehensive understanding of a compound's mechanism of action, paving the way for its successful development as a chemical probe or therapeutic agent.

References

  • Bantscheff, M., et al. (2017). Differential Kinobeads Profiling for Target Identification of Irreversible Kinase Inhibitors. ACS Chemical Biology. [Link]

  • Breitsprecher, D., et al. (2016). Microscale Thermophoresis: a revolutionary approach to quantifying binding affinities. NanoTemper Technologies. [Link]

  • Wienken, C. J., et al. (2010). Use of Microscale Thermophoresis (MST) to Measure Binding Affinities of Components of the Fusion Machinery. PMC. [Link]

  • Drucker, D. J. (2015). Photoaffinity labeling in target- and binding-site identification. PMC. [Link]

  • TA Instruments. (2025). Isothermal Titration Calorimetry (ITC) for Binding Characterization in Pharmaceutical Research. TA Instruments. [Link]

  • NanoTemper Technologies. (n.d.). MicroScale Thermophoresis. NanoTemper Technologies. [Link]

  • Kotz, J. D., et al. (2013). Recent Advances in Target Characterization and Identification by Photoaffinity Probes. Molecules. [Link]

  • Creative Biolabs. (n.d.). Photoaffinity Labeling (PAL). Creative Biolabs. [Link]

  • UKM Medical Molecular Biology Institute. (2022). Kinobeads Profiling To Study Kinase Inhibitor: A Chemical Proteomic Approach For Investigating Drug-Protein Interactions. UKM Medical Molecular Biology Institute. [Link]

  • Malvern Panalytical. (2017). Isothermal Titration Calorimetry – A hot characterization tool for biomolecular interactions. Malvern Panalytical. [Link]

  • Paketurytė, V., et al. (2019). Intrinsic Thermodynamics of Protein-Ligand Binding by Isothermal Titration Calorimetry as Aid to Drug Design. White Rose Research Online. [Link]

  • Leavitt, S., & Freire, E. (2001). Isothermal titration calorimetry in drug discovery. PubMed. [Link]

  • Médard, G., et al. (2017). Differential Kinobeads Profiling for Target Identification of Irreversible Kinase Inhibitors. ACS Publications. [Link]

  • Scheuermann, T. H., et al. (2013). Protein Purification-free Method of Binding Affinity Determination by Microscale Thermophoresis. JoVE. [Link]

  • Seidel, S. A. I., et al. (2013). Kinetic Microscale Thermophoresis for Simultaneous Measurement of Binding Affinity and Kinetics. Angewandte Chemie. [Link]

  • Smith, E., & Collins, I. (2015). Photoaffinity labeling in target- and binding-site identification. PubMed. [Link]

  • MtoZ Biolabs. (n.d.). Photoaffinity Labeling in Target and Binding Site Identification. MtoZ Biolabs. [Link]

  • Nomura, D. K., et al. (2015). Determining target engagement in living systems. PMC. [Link]

  • Matulis, D. (2011). Isothermal titration calorimetry and thermal shift assay in drug design. European Biophysics Journal. [Link]

  • Ruprecht, B., et al. (2015). Kinobead and single-shot LC-MS profiling identifies selective PKD inhibitors. PMC. [Link]

  • Klüter, S. (2019). Identifying small molecule probes for kinases by chemical proteomics. mediaTUM. [Link]

  • Shaw, J., et al. (2022). High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates. PMC. [Link]

  • Zhang, T., et al. (2024). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Bio-protocol. [Link]

  • Wang, R. E., et al. (2024). Surface plasmon resonance assay for screening diverse aptamer-target interactions. STAR Protocols. [Link]

  • Robers, M. B., et al. (2023). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Publications. [Link]

  • Vasta, J. D., & Robers, M. B. (2016). Small-Molecule Target Engagement in Cells. PubMed. [Link]

  • Selvita. (n.d.). Target Engagement. Selvita. [Link]

  • Al-Ali, H., & Wells, C. I. (2019). CELLULAR TARGET ENGAGEMENT ASSAYS FOR SMALL-MOLECULE DRUG DISCOVERY. ResearchGate. [Link]

  • Pelago Bioscience. (n.d.). What Is CETSA? Cellular Thermal Shift Assay Explained. Pelago Bioscience. [Link]

  • Aragen Life Sciences. (n.d.). Surface Plasmon Resonance for Biomolecular Interaction Analysis. Aragen Life Sciences. [Link]

  • Cytiva. (2025). What is surface plasmon resonance (SPR)?. Cytiva. [Link]

  • Drug Hunter. (2025). Surface Plasmon Resonance: Enabling Insights into Kinetics and Mechanism. Drug Hunter. [Link]

  • Erlanson, D. A., et al. (2025). Target Engagement Assays in Early Drug Discovery. Journal of Medicinal Chemistry. [Link]

  • Shankaran, D. R., et al. (2007). Surface Plasmon Resonance: A Versatile Technique for Biosensor Applications. PMC. [Link]

  • PubChem. (n.d.). 3-ethoxy-5-oxaspiro[3.4]octan-1-amine hydrochloride. PubChem. [Link]

  • PubChem. (n.d.). 3-ethoxyspiro[3.4]octan-1-amine. PubChem. [Link]

  • Palchykov, V., et al. (2017). Synthesis of Novel Azaspiro[3.4]octanes as Multifunctional Modules in Drug Discovery. ResearchGate. [Link]

  • Moroz, Y. S., et al. (2023). Periphery Exploration around 2,6-Diazaspiro[3.4]octane Core Identifies a Potent Nitrofuran Antitubercular Lead. MDPI. [Link]

  • PubChem. (n.d.). Spiro[3.4]octan-1-amine. PubChem. [Link]

  • Mykhailiuk, P. K. (2025). The Synthesis of 2,5-Dioxaspiro[3.4]octane Building Blocks: Three-Dimensional Spirocyclic Analogs of 1,4-Dioxanes. ResearchGate. [Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.